molecular formula C10H12N2S B11902168 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine

2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11902168
M. Wt: 192.28 g/mol
InChI Key: UBQLWEAGTPZIHJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dimethylpyridine, a series of reactions including methylation and thiolation can be employed to introduce the methylthio group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which offers advantages in terms of reaction control and scalability, can be utilized .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the methylthio group, which significantly alters its chemical properties and reactivity.

    3-Methylthio-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the dimethyl substitution at positions 2 and 6.

    2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:

Uniqueness

2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both dimethyl and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2,6-dimethyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2S/c1-6-4-5-8-9(13-3)7(2)12-10(8)11-6/h4-5H,1-3H3,(H,11,12)

InChI Key

UBQLWEAGTPZIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(N2)C)SC

Origin of Product

United States

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